REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[N+:15]([O-])=O>C1(C)C=CC=CC=1.[C].[Pd]>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH2:15] |f:2.3|
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Name
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2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene
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Quantity
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13 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C(=C1)Cl)OC1CCCC1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
palladium-carbon
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Quantity
|
0.5 g
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Type
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catalyst
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Smiles
|
[C].[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was reacted at room temperature to 70° C. under a hydrogen pressure of 3 to 5 atms
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Type
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CUSTOM
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Details
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After absorption of hydrogen gas
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Type
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CUSTOM
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Details
|
the catalyst was removed by filtration
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure from the filtrate
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |